n-(Pyrimidin-2-yl)acetamide
Overview
Description
N-(Pyrimidin-2-yl)acetamide is a chemical compound with the CAS Number: 13053-88-8. It has a molecular weight of 137.14 . It is typically a white to yellow powder or crystals .
Synthesis Analysis
N-(Pyridin-2-yl)amides, including N-(Pyrimidin-2-yl)acetamide, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of N-(Pyrimidin-2-yl)acetamide includes a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
N-(Pyrimidin-2-yl)acetamide is a white to yellow powder or crystals . It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antioxidant Properties
Scientific Field:
Biochemistry and pharmacology
n-(Pyrimidin-2-yl)acetamide
exhibits antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals. These free radicals can damage cellular components and contribute to various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.
Methods and Experimental Procedures:
Researchers typically evaluate the antioxidant activity of n-(Pyrimidin-2-yl)acetamide using in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and oxygen radical absorbance capacity (ORAC) assay. These tests measure the compound’s ability to scavenge free radicals and protect against oxidative damage.
Results and Outcomes:
Studies have shown that n-(Pyrimidin-2-yl)acetamide effectively scavenges free radicals, reducing oxidative stress. Quantitative data from these experiments demonstrate its antioxidant potential, making it a promising candidate for further investigation as a natural antioxidant or as a lead compound for drug development .
Antibacterial Activity
Scientific Field:
Microbiology and pharmacology
n-(Pyrimidin-2-yl)acetamide
exhibits antibacterial properties. Bacterial infections remain a significant global health concern, and novel antimicrobial agents are continually sought to combat drug-resistant strains.
Methods and Experimental Procedures:
Researchers evaluate the antibacterial activity of n-(Pyrimidin-2-yl)acetamide using standard microbiological techniques. These include agar diffusion assays (such as the Kirby-Bauer method) and broth dilution assays. The compound’s minimum inhibitory concentration (MIC) against specific bacterial strains is determined.
Results and Outcomes:
Studies have demonstrated that n-(Pyrimidin-2-yl)acetamide inhibits the growth of various bacterial species. Quantitative data reveal its potency against specific pathogens, suggesting its potential as a new antibacterial agent .
Antiviral Properties
Scientific Field:
Virology and pharmacology
n-(Pyrimidin-2-yl)acetamide
shows antiviral activity. Viral infections pose a significant threat to human health, and novel antiviral compounds are essential for disease management.
Methods and Experimental Procedures:
Researchers assess the antiviral effects of n-(Pyrimidin-2-yl)acetamide using cell culture-based assays. These include plaque reduction assays, cytopathic effect inhibition assays, and viral yield reduction assays. The compound’s inhibitory concentration against specific viruses is determined.
Results and Outcomes:
Studies indicate that n-(Pyrimidin-2-yl)acetamide inhibits viral replication. Quantitative data highlight its effectiveness against specific viruses, making it a potential candidate for antiviral drug development .
Antifungal Activity
Scientific Field:
Mycology and pharmacology
n-(Pyrimidin-2-yl)acetamide
possesses antifungal properties. Fungal infections affect millions of people worldwide, and novel antifungal agents are crucial for treatment.
Methods and Experimental Procedures:
Researchers evaluate the antifungal activity of n-(Pyrimidin-2-yl)acetamide using fungal growth inhibition assays. These include agar-based methods (such as the disk diffusion assay) and broth microdilution assays. The compound’s minimum inhibitory concentration against specific fungal strains is determined.
Results and Outcomes:
Studies demonstrate that n-(Pyrimidin-2-yl)acetamide effectively inhibits fungal growth. Quantitative data support its potential as a new antifungal drug candidate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-pyrimidin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHWKNEQBGLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297888 | |
Record name | n-(pyrimidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(Pyrimidin-2-yl)acetamide | |
CAS RN |
13053-88-8 | |
Record name | 13053-88-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(pyrimidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamidopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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